![molecular formula C19H16Cl3N3OS B303596 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303596.png)
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects on Alzheimer's disease.
作用機序
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is believed to work by blocking the binding of a protein called RAGE (receptor for advanced glycation end products) to amyloid-beta. RAGE is thought to play a role in the development of Alzheimer's disease by promoting inflammation and oxidative stress in the brain. By blocking the interaction between RAGE and amyloid-beta, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may reduce inflammation and oxidative stress, and ultimately slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce amyloid-beta levels in the brain, which is a hallmark of Alzheimer's disease. 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In clinical trials, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been well-tolerated and has shown promising results in slowing the progression of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized drug for Alzheimer's disease research. However, one limitation of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is that it may not be effective in all patients with Alzheimer's disease, as the disease is complex and multifactorial. Additionally, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may have off-target effects that could limit its use in certain experimental settings.
将来の方向性
There are several future directions for 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide research. One potential avenue is to study 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other drugs that target different aspects of Alzheimer's disease pathology. Another direction is to investigate the potential of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide for other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to understand the long-term safety and efficacy of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in Alzheimer's disease patients.
合成法
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2,4,5-trichlorophenylacetonitrile with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with 2,3-dichlorothiophene to form the desired cycloheptathiophene intermediate. The final step involves the reaction of the cycloheptathiophene intermediate with 3-amino-2-pyridinecarboxamide to form 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide.
科学的研究の応用
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been studied extensively for its potential therapeutic effects on Alzheimer's disease. In preclinical studies, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has also been studied in clinical trials for its potential to slow the progression of Alzheimer's disease.
特性
製品名 |
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide |
---|---|
分子式 |
C19H16Cl3N3OS |
分子量 |
440.8 g/mol |
IUPAC名 |
6-amino-N-(2,4,5-trichlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C19H16Cl3N3OS/c20-11-7-13(22)15(8-12(11)21)24-18(26)17-16(23)10-6-9-4-2-1-3-5-14(9)25-19(10)27-17/h6-8H,1-5,23H2,(H,24,26) |
InChIキー |
XERJISWYJSOLJK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)N |
正規SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。